1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-18-9-7-16(8-10-18)19-14-24-17(15-27-21(24)22-19)13-20(25)23-11-5-3-4-6-12-23/h7-10,14-15H,2-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXUQPBGOCXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic compound that belongs to a class of imidazo[2,1-b]thiazole derivatives, which have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. The compound's structure suggests that it may exhibit diverse pharmacological properties, including antitumor activity.
- Molecular Formula : C19H25N5O2S
- Molecular Weight : 387.5 g/mol
- CAS Number : 921515-21-1
The biological activity of imidazo[2,1-b]thiazole derivatives often involves the inhibition of specific kinases and modulation of various signaling pathways. In particular, these compounds have been shown to target focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration. The inhibition of FAK can lead to reduced tumor growth and metastasis.
Biological Activity Overview
Recent studies have demonstrated the promising biological activities associated with imidazo[2,1-b]thiazole derivatives:
- Antitumor Activity : Compounds related to imidazo[2,1-b]thiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM against peritoneal mesothelioma cells (MesoII and STO)【2】.
- Mechanistic Insights : The antitumor efficacy is often linked to the compounds' ability to inhibit phospho-FAK levels, which correlates with reduced cell proliferation and migration【2】【4】. Furthermore, some studies suggest that these compounds can enhance the effectiveness of established chemotherapeutic agents like gemcitabine by upregulating the expression of transporters such as hENT-1【2】.
- Apoptotic Induction : The mechanism of action includes triggering apoptosis in cancer cells through modulation of Bcl-2 family proteins【4】. This apoptotic pathway is critical for eliminating malignant cells and preventing tumor progression.
Study 1: Evaluation of Antitumor Activity
In a study conducted on a series of imidazo[2,1-b]thiazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on HCT-116 and HT-29 colorectal cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics【4】.
Study 2: FAK Inhibition in Mesothelioma
Another investigation focused on the role of FAK inhibition in mesothelioma treatment using imidazo[2,1-b]thiazole derivatives. The results indicated that these compounds not only inhibited tumor cell growth but also reduced migratory capabilities in vitro【2】.
Data Tables
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 0.59 | MesoII | FAK Inhibition |
| Compound 2 | 1.45 | STO | Apoptosis Induction |
| Compound 3 | 2.81 | HCT-116 | Bcl-2 Modulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound shares structural similarities with imidazo[2,1-b]thiazole derivatives reported in the literature, differing primarily in substituents and side chains:
Key Differences:
- This may enhance solubility and metabolic stability compared to halogenated derivatives .
- Azepane vs. Smaller Rings : The azepane ring introduces a seven-membered amine structure, contrasting with smaller cycloalkyl or aryl groups (e.g., benzoyl in 3d). This larger ring may improve membrane permeability and target binding flexibility .
Yield and Purity Considerations :
- Bromophenyl analogs (e.g., 3d, 4e) report yields of 73–98%, with melting points ranging from 215°C to 279°C .
Pharmacological and Physicochemical Properties
- Aldose Reductase Inhibition : Bromophenyl derivatives (3d, 4e) exhibit IC₅₀ values of 0.8–1.2 µM, attributed to hydrogen bonding between the hydrazinecarbothioamide group and enzyme active sites . The azepane group in the target compound may enhance hydrophobic interactions, though activity data are unavailable.
- Stability : The azepane’s amine group may confer pH-dependent solubility, improving bioavailability in acidic environments .
Q & A
Q. What are the recommended synthetic methodologies for 1-(azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the imidazo[2,1-b]thiazole core via condensation of aryl glyoxals with 2-aminobenzothiazole derivatives under ethanol-PEG-600 solvent systems (catalyst-free conditions) .
- Step 2 : Functionalization of the thiazole ring with the azepane moiety using nucleophilic substitution or coupling reactions. For example, ethyl acetate-mediated acetylation under reflux conditions (70–80°C) yields intermediates with >70% purity .
- Optimization : Control of temperature, solvent polarity, and catalyst selection (e.g., sodium acetate for cyclization) significantly improves yield. Ethanol-PEG mixtures reduce side reactions and enable direct product precipitation .
Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, azepane protons at δ 1.5–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 437.5) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and stability under varying pH conditions .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethoxyphenyl vs. fluorophenyl) influence bioactivity in imidazo[2,1-b]thiazole derivatives?
- Methodology :
- QSAR Studies : Comparative analysis of IC₅₀ values against cancer cell lines (e.g., MDA-MB-231) reveals that electron-donating groups (e.g., -OCH₃) enhance cytotoxicity by improving membrane permeability. For example, 4-ethoxyphenyl derivatives show 3-fold higher activity (IC₅₀ = 1.4 μM) compared to 4-fluorophenyl analogs (IC₅₀ = 22.6 μM) .
- Docking Simulations : Molecular docking with VEGFR2 or acetylcholinesterase highlights hydrogen bonding between the ethoxy group and active-site residues (e.g., Asp1046 in VEGFR2) .
Q. How can contradictory data on enzyme inhibition (e.g., aldose reductase vs. acetylcholinesterase) be resolved for structurally similar compounds?
- Methodology :
- Selectivity Profiling : Use parallel assays (e.g., UV spectrophotometry at 340 nm for aldose reductase; Ellman’s method for acetylcholinesterase) to quantify inhibition rates. For example, hydrazine carbothioamide derivatives exhibit 25.4% aldose reductase inhibition but <5% acetylcholinesterase inhibition .
- Structural Modifications : Introduce steric hindrance (e.g., bulky substituents on the azepane ring) to block non-target enzymes while retaining target affinity .
Q. What strategies mitigate synthetic challenges in scaling up multi-component reactions for this compound?
- Methodology :
- Solvent Optimization : Replace ethanol with PEG-600 to reduce reaction time (from 24h to 6h) and eliminate column chromatography .
- Flow Chemistry : Continuous-flow reactors improve heat transfer and yield reproducibility (>85%) for imidazo[2,1-b]thiazole intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
